molecular formula C17H18O3 B1652598 Benzophenone, 2-hydroxy-4-butoxy- CAS No. 15131-43-8

Benzophenone, 2-hydroxy-4-butoxy-

Cat. No.: B1652598
CAS No.: 15131-43-8
M. Wt: 270.32 g/mol
InChI Key: IADJBCIKCXGXDN-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of benzophenones, which are widely utilized in industrial and cosmetic applications, including photoinitiators, UV absorbers, and stabilizers . The substitution pattern of 2-hydroxy-4-butoxy- influences its photochemical reactivity, solubility, and biological interactions, distinguishing it from other benzophenone derivatives.

Properties

IUPAC Name

(4-butoxy-2-hydroxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-3-11-20-14-9-10-15(16(18)12-14)17(19)13-7-5-4-6-8-13/h4-10,12,18H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADJBCIKCXGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164757
Record name Benzophenone, 2-hydroxy-4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15131-43-8
Record name (4-Butoxy-2-hydroxyphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15131-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, 2-hydroxy-4-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015131438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2-hydroxy-4-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Variations

Key derivatives for comparison include:

  • Benzophenone (BP): Unsubstituted parent compound.
  • 2-Hydroxy-4-methoxybenzophenone: Methoxy (-OCH₃) at 4-position.
  • 2-Hydroxy-4-octyloxybenzophenone (Octabenzone): Octyloxy (-O-C₈H₁₇) at 4-position .
  • 4,4′-Bis(diethylamino)-benzophenone (EMK): Amino-substituted derivative .
Table 1: Substituent Effects on Key Properties
Compound Substituents Key Applications Photochemical Activation LogP* (Estimated) Safety Concerns
Benzophenone None Photoinitiator, fragrance High wavelength (~350 nm) 3.18 Mutagenic, endocrine disruptor
2-Hydroxy-4-butoxy- -OH (2), -O-C₄H₉ (4) Stabilizer, UV absorber Moderate wavelength ~4.5 Limited data; potential radical generation
2-Hydroxy-4-octyloxy- -OH (2), -O-C₈H₁₇ (4) Sunscreen stabilizer (Octabenzone) Lower activation energy ~7.2 Bioaccumulation risk
EMK -N(C₂H₅)₂ at 4,4′ High-efficiency photoinitiator Tunable absorption ~5.8 Higher toxicity

*LogP values estimated based on substituent contributions; longer alkyl chains increase lipophilicity.

Photochemical Behavior

  • Activation Wavelength: Unsubstituted benzophenone activates at higher wavelengths (~350 nm) compared to amino-substituted derivatives like EMK, which absorb at lower wavelengths due to electron-donating groups. The butoxy group in 2-hydroxy-4-butoxy- may slightly redshift absorption compared to methoxy derivatives but less than octyloxy due to shorter chain length.
  • Radical Generation: All benzophenones generate free radicals under UV light, but substituents modulate efficiency. Hydroxy groups enhance hydrogen abstraction, while bulky alkyl chains (e.g., octyloxy) may sterically hinder reactivity.

Preparation Methods

Catalytic Alkylation with Quaternary Ammonium Iodides

The method disclosed in US3526666A involves reacting 2,4-dihydroxybenzophenone with butyl chloride in the presence of a quaternary ammonium iodide catalyst (e.g., tetrabutyl ammonium iodide) and a neutralizing base (e.g., potassium carbonate). The reaction proceeds via an SN2 mechanism, where the iodide ion facilitates nucleophilic displacement of the chloride leaving group.

Reaction Conditions and Optimization

  • Solvent : Methyl isoamyl ketone is preferred due to its high boiling point (144°C), enabling reflux conditions without solvent loss.
  • Catalyst Loading : 1–2 wt% of tetrabutyl ammonium iodide relative to the substrate ensures optimal reaction rates.
  • Temperature and Time : Reflux at 144°C for 16 hours achieves 59% yield for the analogous octyl derivative.

Purification Strategy
Crude product is recrystallized from acetone-methanol mixtures with activated clay to remove colored impurities, yielding a pale yellow crystalline solid.

Equation :
$$
\text{2,4-Dihydroxybenzophenone} + \text{C}4\text{H}9\text{Cl} \xrightarrow{\text{(C}4\text{H}9\text{)}4\text{NI, K}2\text{CO}3} \text{2-Hydroxy-4-butoxybenzophenone} + \text{KCl} + \text{H}2\text{O} \quad
$$

Phase Transfer-Catalyzed Alkylation under Pressure

CN112142579A describes a high-pressure alkylation method using methyl halides and phase transfer catalysts (e.g., benzyltrimethyl ammonium chloride). While optimized for methoxy derivatives, this approach is adaptable to butoxy analogs by substituting methyl halides with butyl bromides or chlorides.

Key Parameters

  • Pressure : 0.3–0.5 MPa enhances reaction kinetics by maintaining alkyl halide in the liquid phase.
  • Base : Aqueous sodium hydroxide or potassium carbonate neutralizes hydrohalic acid byproducts.
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve substrate solubility.

Yield and Scalability
For methoxy derivatives, yields exceed 70% under optimized conditions. Butyl analogs may require extended reaction times (4–6 hours) due to steric hindrance.

Friedel-Crafts and Dealkylation Methods

Historically, 2-hydroxy-4-alkoxybenzophenones were synthesized via Friedel-Crafts acylation of resorcinol derivatives followed by dealkylation. However, this route suffers from inefficiency and limited substrate scope.

Resorcinol Alkylation and Subsequent Acylation

Resorcinol is dialkylated to 1,3-dibutoxybenzene, which undergoes Friedel-Crafts acylation with benzoyl chloride. Aluminum chloride serves as both a catalyst and dealkylating agent, selectively removing the 1-position alkoxy group.

Limitations

  • Effective only for methyl and ethyl groups due to steric constraints.
  • Low overall yields (<40%) and high catalyst costs.

Equation :
$$
\text{Resorcinol} + 2 \text{C}4\text{H}9\text{Cl} \rightarrow \text{1,3-Dibutoxybenzene} \xrightarrow{\text{AlCl}_3} \text{2-Hydroxy-4-butoxybenzophenone} \quad
$$

Comparative Analysis of Synthesis Routes

The table below contrasts the two primary methods for synthesizing 2-hydroxy-4-butoxybenzophenone:

Parameter Quaternary Ammonium Iodide Method Phase Transfer Catalysis
Catalyst Tetrabutyl ammonium iodide Benzyltrimethyl ammonium chloride
Alkylating Agent Butyl chloride Butyl bromide
Solvent Methyl isoamyl ketone Dimethylformamide (DMF)
Temperature 144°C 60–140°C
Pressure Ambient 0.3–0.5 MPa
Yield ~59% (octyl analog) ~70% (methoxy analog)
Purification Complexity Moderate (recrystallization) Low (liquid-liquid extraction)

Key Insights :

  • The quaternary ammonium iodide method offers higher yields for long-chain alkoxy groups but requires elevated temperatures.
  • Phase transfer catalysis operates under milder conditions, favoring shorter alkyl chains.

Purification and Optimization Strategies

Crude 2-hydroxy-4-butoxybenzophenone often contains residual solvents and unreacted starting materials.

Recrystallization Techniques

Recrystallization from acetone-methanol (3:1 v/v) removes polar impurities, achieving >98% purity. Activated clay (1–2 wt%) decolorizes the product during this step.

Solvent Stripping and Vacuum Distillation

High-boiling solvents like methyl isoamyl ketone are removed under reduced pressure (10–20 mmHg) at 50–60°C. This prevents thermal degradation of the product.

Industrial Applications and Scalability

The quaternary ammonium iodide method is preferred for large-scale production due to its compatibility with crude 2,4-dihydroxybenzophenone intermediates. Phase transfer catalysis, while efficient, necessitates pressurized reactors, increasing capital costs.

Environmental Considerations

  • Butyl chloride generates less toxic waste compared to dimethyl sulfate, aligning with green chemistry principles.
  • Recycling of potassium iodide catalysts reduces overall process costs.

Q & A

Q. What role does 2-hydroxy-4-butoxy-benzophenone play in modifying nitrogen-doped carbon nanotubes (N-CNTs)?

  • Methodological Answer : Incorporate the compound into ferrocenyl imidazolium catalyst systems to enhance N-CNT solubility. Vary oxygen concentrations during synthesis to control nitrogen incorporation (e.g., pyridinic vs. graphitic N). Characterize using BET surface area analysis and TEM .

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